4-((4-methylbenzyl)thio)-1-(pyridin-4-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one
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Description
4-((4-methylbenzyl)thio)-1-(pyridin-4-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one is a useful research compound. Its molecular formula is C21H21N3OS and its molecular weight is 363.48. The purity is usually 95%.
BenchChem offers high-quality 4-((4-methylbenzyl)thio)-1-(pyridin-4-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-((4-methylbenzyl)thio)-1-(pyridin-4-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Biological Activity and Medicinal Applications
Compounds with structural similarities to "4-((4-methylbenzyl)thio)-1-(pyridin-4-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one" have been explored for their biological activities. For instance, derivatives of pyrimidine, such as thiopyrimidines and pyrazolopyrimidinones, have been synthesized and evaluated for their antibacterial, antifungal, and antitumor activities. These studies contribute to the discovery of new therapeutic agents with potential applications in treating various diseases (Srinivas, Nagaraj, & Reddy, 2008); (Hawas, Al-Omar, Amr, & Hammam, 2012).
Corrosion Inhibition
Pyridopyrimidinone derivatives have been investigated for their application as corrosion inhibitors, demonstrating the chemical versatility of compounds within this structural realm. These studies provide insights into developing new materials to protect metals against corrosion, highlighting the compound's potential application in materials science (Abdallah, Shalabi, & Bayoumy, 2018).
Nonlinear Optical Properties
Thiopyrimidine derivatives have been explored for their nonlinear optical (NLO) properties, indicating the potential of pyrimidine-based compounds in optoelectronic and high-tech applications. Such studies pave the way for the use of these compounds in developing new materials for optical devices and technologies (Hussain et al., 2020).
Dual Inhibitory Action for Therapeutic Applications
Compounds featuring the pyrimidinone moiety have been designed as dual inhibitors of dihydrofolate reductase and thymidylate synthase, suggesting their potential use in developing antitumor agents. This dual inhibitory action offers a strategic approach for designing more effective cancer therapies (Gangjee, Lin, Kisliuk, & McGuire, 2005).
properties
IUPAC Name |
4-[(4-methylphenyl)methylsulfanyl]-1-(pyridin-4-ylmethyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3OS/c1-15-5-7-17(8-6-15)14-26-20-18-3-2-4-19(18)24(21(25)23-20)13-16-9-11-22-12-10-16/h5-12H,2-4,13-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSQVBQVFVGQFNJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NC(=O)N(C3=C2CCC3)CC4=CC=NC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-((4-methylbenzyl)thio)-1-(pyridin-4-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one |
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